N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide
Description
N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features This compound contains a cyclohexyl ring with a hydroxyl group, a dimethoxybenzene moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-10-7-11(20-2)9-12(8-10)21(17,18)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXLHTNAQYWUSF-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)NC2CCCCC2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a stereoselective reduction to yield (1S,2S)-2-hydroxycyclohexanone.
Introduction of the Dimethoxybenzene Moiety: The intermediate is then reacted with 3,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: Utilizing catalytic hydrogenation for the reduction step.
Automated synthesis: Employing automated reactors to handle the sulfonamide formation.
Continuous purification: Implementing continuous flow systems for purification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide vs. N-[(1S,2S)-2-hydroxycyclohexyl]-4-methoxybenzenesulfonamide:
This compound vs. N-[(1S,2S)-2-hydroxycyclohexyl]-benzenesulfonamide: The dimethoxy substitution on the benzene ring in the former provides additional sites for chemical modification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
